2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine
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Description
2-(((4-phenethyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Synthetic Pathways and Chemical Properties
- Research has been conducted on the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing the 1,2,3-triazole moiety. These compounds have shown potential due to their antitrypanosomal activity and other beneficial properties as antimetabolites in purine biochemical reactions (Abdelriheem, Zaki, & Abdelhamid, 2017).
Biological Activities and Potential Therapeutic Applications
- Novel derivatives of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have been synthesized and characterized, showing antibacterial activity against Gram-positive and Gram-negative microbial strains. This illustrates the potential of such compounds in developing new antimicrobial agents (Lahmidi et al., 2019).
- A series of new 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines have been prepared as inhibitors of cAMP phosphodiesterase, suggesting their use as potential new cardiovascular agents. These compounds demonstrated significant effects in increasing cardiac output without increasing heart rate in animal models (Novinson et al., 1982).
properties
IUPAC Name |
2-[[4-(2-phenylethyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S2/c1-2-13-24-18-22-21-16(14-25-17-19-10-6-11-20-17)23(18)12-9-15-7-4-3-5-8-15/h3-8,10-11H,2,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQPNZUMGSLCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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